Cas no 27097-08-1 (N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine)

N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine structure
27097-08-1 structure
Product name:N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
CAS No:27097-08-1
MF:C15H15N3
MW:237.299702882767
CID:5519701

N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-1-methylbenzimidazol-2-amine
    • N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
    • Inchi: 1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)
    • InChI Key: OTKCOPCTTAKCKG-UHFFFAOYSA-N
    • SMILES: C1(NCC2=CC=CC=C2)N(C)C2=CC=CC=C2N=1

N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1559-0178-4mg
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1559-0178-15mg
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F1559-0178-5mg
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1559-0178-3mg
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1559-0178-40mg
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F1559-0178-10μmol
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1559-0178-25mg
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1559-0178-5μmol
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1559-0178-10mg
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1559-0178-20μmol
N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
27097-08-1 90%+
20μmol
$79.0 2023-07-28

Additional information on N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine

Comprehensive Analysis of N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 27097-08-1): Properties, Applications, and Research Trends

N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 27097-08-1) is a heterocyclic organic compound gaining attention in pharmaceutical and material science research. This benzodiazole derivative features a unique molecular structure combining a benzyl group with a methyl-substituted benzodiazole core, making it valuable for diverse applications. Researchers increasingly focus on its potential as a building block for drug discovery and functional materials, aligning with current trends in small molecule therapeutics and organic electronics.

The compound's physicochemical properties contribute to its versatility. With a molecular weight of 237.3 g/mol and moderate lipophilicity, N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine exhibits good solubility in common organic solvents while remaining stable under standard conditions. These characteristics make it suitable for various chemical transformations, particularly in medicinal chemistry where researchers explore its potential as a pharmacophore or scaffold for bioactive molecules. Recent studies highlight its relevance in developing kinase inhibitors and GPCR modulators, addressing current demands for targeted therapies.

In material science applications, CAS 27097-08-1 demonstrates promising properties for organic semiconductors and light-emitting materials. The conjugated system within its benzodiazole core enables electron delocalization, making it interesting for OLED technologies and photovoltaic devices. This aligns with growing interest in sustainable electronics and energy-efficient displays, topics frequently searched in academic and industrial contexts. The compound's thermal stability and film-forming ability further enhance its potential for these applications.

Synthetic approaches to N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine typically involve condensation reactions between appropriately substituted benzene derivatives and diamine precursors. Recent methodological improvements focus on green chemistry principles, including catalyst optimization and solvent reduction, addressing environmental concerns in chemical synthesis. These developments respond to increasing searches for eco-friendly synthesis methods and sustainable chemical processes across research communities.

Analytical characterization of 27097-08-1 employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural features and purity, essential for research applications. The growing availability of computational chemistry tools has enabled detailed molecular modeling studies, predicting interaction patterns with biological targets or material matrices. This computational-experimental synergy represents a current trend in molecular research, frequently appearing in literature searches.

Safety considerations for handling N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine follow standard laboratory protocols for organic compounds. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment and ventilation are recommended during manipulation. The compound's storage stability and compatibility with common laboratory materials have been documented, providing practical guidance for researchers.

Emerging research directions for CAS 27097-08-1 include exploration in bioimaging probes and theragnostic agents, capitalizing on its fluorescent properties. The compound's potential in supramolecular chemistry and molecular recognition systems also attracts attention, aligning with interests in smart materials and responsive systems. These applications address current scientific priorities in precision medicine and advanced functional materials, topics generating substantial search traffic in scientific databases.

The commercial availability of N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine from specialty chemical suppliers facilitates research across multiple disciplines. Pricing and scale-up synthesis considerations reflect its status as a research-grade chemical rather than a bulk commodity. Recent patents referencing this compound suggest growing industrial interest, particularly in intellectual property related to specialty chemicals and pharmaceutical intermediates.

Future perspectives for 27097-08-1 research include potential applications in catalysis and energy storage, areas receiving increased funding and attention. The compound's modular structure allows for derivatization to optimize properties for specific applications, a strategy aligned with current structure-activity relationship studies. As research continues, this benzodiazole derivative may find roles in addressing challenges in healthcare and sustainable technology, two domains consistently ranking high in scientific search queries.

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